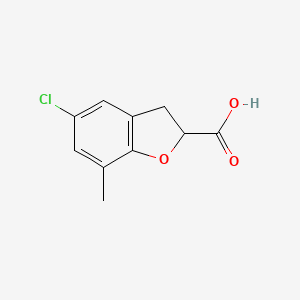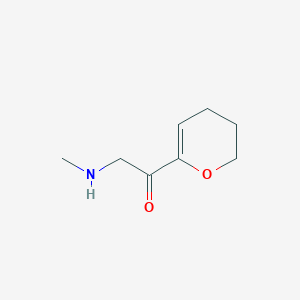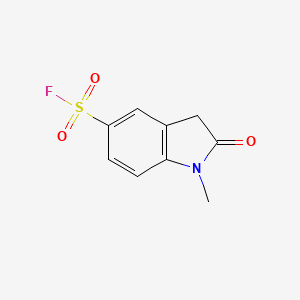
2-Methoxy-2-methylbutane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-2-methylbutane-1-sulfonamide is an organic compound with the molecular formula C6H15NO3S It is a sulfonamide derivative, which means it contains a sulfonamide functional group (-SO2NH2) attached to a carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-methylbutane-1-sulfonamide typically involves the reaction of 2-methoxy-2-methylbutane with a sulfonamide reagent. One common method is the reaction of 2-methoxy-2-methylbutane with chlorosulfonic acid, followed by neutralization with ammonia or an amine to form the sulfonamide. The reaction conditions usually involve controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial process may also include purification steps such as crystallization or distillation to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-2-methylbutane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Methoxy-2-methylbutane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-2-methylbutane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This mechanism is similar to that of other sulfonamide compounds, which are known to inhibit enzymes like dihydropteroate synthetase in bacteria.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-2-methylbutane: A related compound without the sulfonamide group.
Methanesulfonamide: A simpler sulfonamide with a single carbon chain.
N-Methyl-2-methoxy-2-methylbutane-1-sulfonamide: A derivative with an additional methyl group on the nitrogen atom.
Uniqueness
2-Methoxy-2-methylbutane-1-sulfonamide is unique due to the presence of both a methoxy group and a sulfonamide group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C6H15NO3S |
|---|---|
Peso molecular |
181.26 g/mol |
Nombre IUPAC |
2-methoxy-2-methylbutane-1-sulfonamide |
InChI |
InChI=1S/C6H15NO3S/c1-4-6(2,10-3)5-11(7,8)9/h4-5H2,1-3H3,(H2,7,8,9) |
Clave InChI |
KBNDZKDIFCOHKZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CS(=O)(=O)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


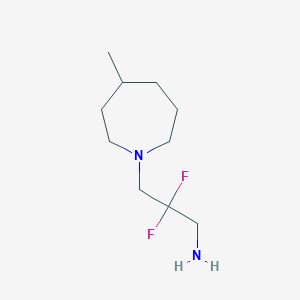
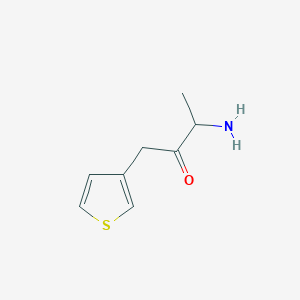
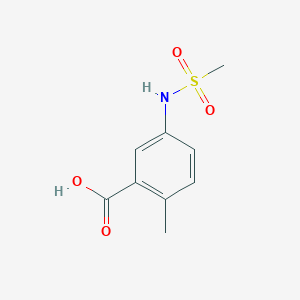
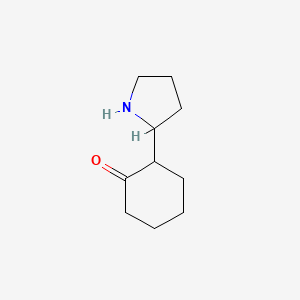

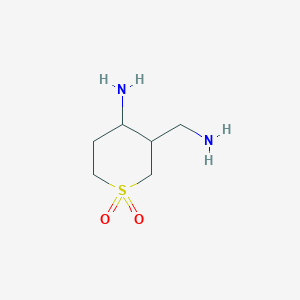
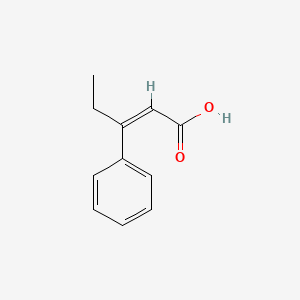
![4-[(3,5-Dichloropyridin-2-YL)oxy]aniline](/img/structure/B13165955.png)
![1-[(2S)-Piperidin-2-YL]propan-1-one](/img/structure/B13165969.png)
![2-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13165973.png)

